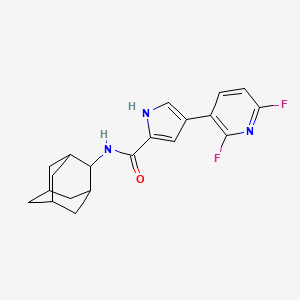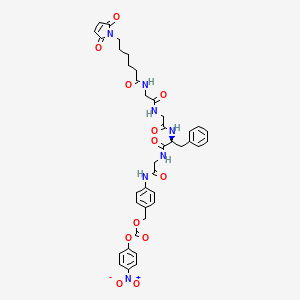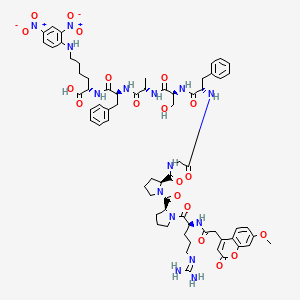![molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)](/img/structure/B15141634.png)
[DAla4] Substance P (4-11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes such as pain perception and inflammation. This compound is specifically designed to inhibit the binding of Substance P to its receptors, making it a valuable tool in neurochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [DAla4] Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: While specific industrial production methods for [DAla4] Substance P (4-11) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity .
Types of Reactions:
Oxidation: [DAla4] Substance P (4-11) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions may be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities .
Aplicaciones Científicas De Investigación
[DAla4] Substance P (4-11) is widely used in scientific research, particularly in the fields of:
Neurochemistry: To study the role of Substance P in neurotransmission and pain pathways.
Pharmacology: As a tool to investigate the binding and activity of neurokinin receptors.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Biochemistry: To explore peptide-receptor interactions and signal transduction mechanisms
Mecanismo De Acción
[DAla4] Substance P (4-11) exerts its effects by inhibiting the binding of Substance P to its receptors, particularly the neurokinin-1 (NK1) receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain perception and inflammation. The compound’s mechanism involves competitive binding to the receptor, thereby blocking the natural ligand’s access .
Comparación Con Compuestos Similares
Substance P: The natural ligand for NK1 receptors.
Eledoisin: Another tachykinin peptide with similar biological activities.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Uniqueness: [DAla4] Substance P (4-11) is unique due to its specific modifications, which enhance its stability and binding affinity compared to the natural peptide. These modifications make it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents .
Propiedades
Fórmula molecular |
C44H65N11O10S |
|---|---|
Peso molecular |
940.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1 |
Clave InChI |
UBTXIXKYOWTVEU-QVQAXNPISA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


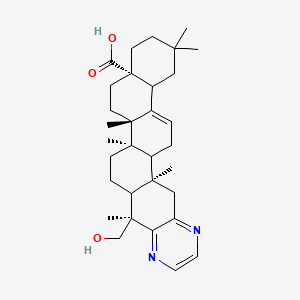

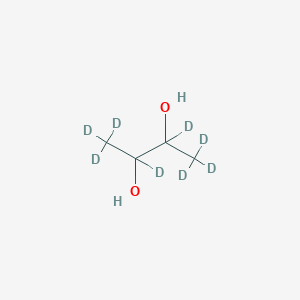

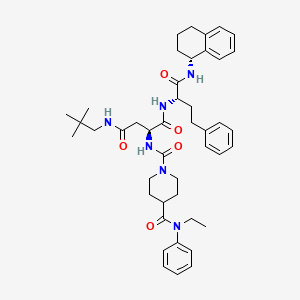
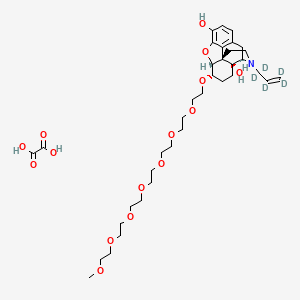
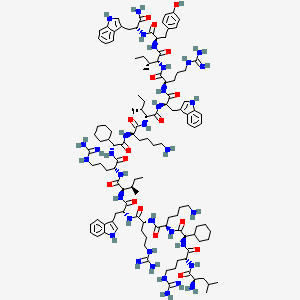

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
